Fischer Indole Synthesis Yield Comparison: p-Tolylhydrazine Hydrochloride vs. Nitrophenylhydrazines
In a head-to-head study of Fischer indole synthesis under identical acidic conditions, p-tolylhydrazine hydrochloride and its ortho- and meta- isomers afforded high yields of methyl indolenine products, whereas nitro-substituted phenylhydrazines failed to react at all with isopropyl methyl ketone in acetic acid alone [1]. The target compound enabled successful room-temperature cyclization, while o,p-nitrophenylhydrazines required either harsher reflux conditions or the addition of HCl to proceed [1].
| Evidence Dimension | Reaction feasibility and yield with isopropyl methyl ketone in acetic acid |
|---|---|
| Target Compound Data | High yield of methyl indolenines at room temperature |
| Comparator Or Baseline | o-Nitrophenylhydrazine and p-nitrophenylhydrazine: No reaction with isopropyl methyl ketone in acetic acid alone |
| Quantified Difference | Quantitative yield data not specified; qualitative outcome: successful reaction vs. complete failure |
| Conditions | Isopropyl methyl ketone, glacial acetic acid, room temperature |
Why This Matters
For procurement in synthetic chemistry workflows, this data confirms that nitro-substituted analogs are unsuitable substitutes; p-tolylhydrazine hydrochloride provides a predictable, high-yielding pathway under mild conditions.
- [1] Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules 2010, 15 (4), 2491–2498. View Source
